molecular formula C11H17BO3 B567538 3-(Neopentyloxy)phenylboronic acid CAS No. 1236191-14-2

3-(Neopentyloxy)phenylboronic acid

Cat. No. B567538
CAS RN: 1236191-14-2
M. Wt: 208.064
InChI Key: RMCIUKKXWNLWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Neopentyloxy)phenylboronic acid” is a type of boronic acid derivative . Boronic acids are often termed ‘boronolectins,’ and are regarded as a synthetic mimic of lectins because of their ability to interact with various carbohydrates . They have been widely studied in Medicinal Chemistry .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Chemical Reactions Analysis

Boronic acids readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .

Scientific Research Applications

Organic Synthesis and Molecular Receptors

3-(Neopentyloxy)phenylboronic acid falls under the broader category of benzoxaboroles and derivatives of phenylboronic acids, which have garnered attention for their unique properties and wide range of applications. These compounds serve as crucial building blocks and protective groups in organic synthesis. Due to their ability to bind hydroxyl compounds, certain benzoxaboroles, by extension, including derivatives like this compound, find applications as molecular receptors for sugars and glycoconjugates. This attribute has significant implications for developing biosensors and diagnostic tools, especially in the detection and monitoring of glyco-related biological and pathological processes (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

Phenylboronic acid derivatives, including this compound, are known for their selective binding to diols, forming negatively charged boronate esters in neutral aqueous media. This property has been exploited in the development of electrochemical glucose sensors. The modification of metal and carbon electrodes with phenylboronic acid derivatives has led to the advancement of voltammetric and potentiometric sensors for glucose, demonstrating the potential of these compounds in medical and diagnostic applications, particularly in the monitoring of blood glucose levels and the detection of glycated proteins (Anzai, 2016).

Drug Delivery Systems

The ability of phenylboronic acid derivatives to respond to pH changes and glucose levels has been utilized in designing smart drug delivery systems. This includes pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules, which can release drugs in response to specific biological stimuli. Such systems are particularly relevant for delivering therapeutic agents to targeted sites within the body, such as tumors or sites of inflammation, as well as for the development of advanced treatments for diabetes, where insulin release can be controlled by glucose levels in the patient's bloodstream (Sato et al., 2011).

Safety and Hazards

While specific safety and hazards information for “3-(Neopentyloxy)phenylboronic acid” is not available, general safety measures for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin and eyes, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The interest for boronic acids has been growing, especially after the discovery of the drug bortezomib . Several activities of boronic acids, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems are being explored . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mechanism of Action

properties

IUPAC Name

[3-(2,2-dimethylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-5-9(7-10)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCIUKKXWNLWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681725
Record name [3-(2,2-Dimethylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1236191-14-2
Record name [3-(2,2-Dimethylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.